Ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate dihydrochloride
Overview
Description
Ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate dihydrochloride is a useful research compound. Its molecular formula is C16H24Cl2N2O2 and its molecular weight is 347.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis
Ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate dihydrochloride is a compound involved in chemical synthesis processes, particularly in the generation of spirocyclic and heterocyclic compounds. Research shows it participates in reactions yielding complex structures, such as the selective reduction of carbonyl groups adjacent to isoxazole rings or engaging in aziridination and 1,3-dipolar cycloaddition reactions to form diazadispirodecanes and triazadispirododecanes as stereoisomers. These processes highlight its utility in synthesizing novel organic molecules with potential pharmaceutical relevance (Stepakov et al., 2009); (Albar et al., 1997).
Corrosion Inhibition
In the context of materials science, derivatives of this compound have been evaluated for their corrosion inhibition properties. Studies on mild steel in acidic environments have demonstrated these compounds' effectiveness in protecting against corrosion, attributing their performance to the adsorption of the molecules on the metal surface. Such research underscores the potential of these compounds in developing environmentally friendly corrosion inhibitors (Chafiq et al., 2020).
Anticonvulsant Activity
In pharmacology, certain diazaspiro decane diones, which share a structural motif with this compound, have been synthesized and tested for their anticonvulsant properties. These compounds, through systematic chemical modification and testing, revealed promising potential as anticonvulsant agents, illustrating the broader applicability of this chemical scaffold in medicinal chemistry research (Aboul-Enein et al., 2014).
Antimicrobial Activity
Moreover, ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates, related to the chemical class of this compound, have been synthesized and assessed for their antibacterial and antifungal activities. These studies contribute to the ongoing search for new antimicrobial agents amid rising antibiotic resistance, highlighting the potential pharmaceutical applications of these compounds (Thanusu et al., 2011).
Properties
IUPAC Name |
ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2.2ClH/c1-2-20-15(19)14-9-18(12-16(14)10-17-11-16)8-13-6-4-3-5-7-13;;/h3-7,14,17H,2,8-12H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBQJLRJLWXDKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC12CNC2)CC3=CC=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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